molecular formula C9H16O4 B14544173 (3S)-3-(Propan-2-yl)hexanedioic acid CAS No. 61898-61-1

(3S)-3-(Propan-2-yl)hexanedioic acid

Cat. No.: B14544173
CAS No.: 61898-61-1
M. Wt: 188.22 g/mol
InChI Key: KTSZEWSMMVWJJL-ZETCQYMHSA-N
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Description

(3S)-3-(Propan-2-yl)hexanedioic acid is an organic compound with a unique structure that includes a hexanedioic acid backbone with a propan-2-yl group attached to the third carbon in the S-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Propan-2-yl)hexanedioic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted hexenedioic acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to optimize yield and efficiency. The choice of catalyst and reaction conditions is crucial to achieving high enantioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Propan-2-yl)hexanedioic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-(Propan-2-yl)hexanedioic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (3S)-3-(Propan-2-yl)hexanedioic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(Propan-2-yl)hexanedioic acid: The enantiomer of the compound with the R-configuration.

    Hexanedioic acid: The parent compound without the propan-2-yl group.

    (3S)-3-(Methyl)hexanedioic acid: A similar compound with a methyl group instead of a propan-2-yl group.

Uniqueness

(3S)-3-(Propan-2-yl)hexanedioic acid is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where chirality and specific functional groups are important.

Properties

CAS No.

61898-61-1

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

(3S)-3-propan-2-ylhexanedioic acid

InChI

InChI=1S/C9H16O4/c1-6(2)7(5-9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

KTSZEWSMMVWJJL-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](CCC(=O)O)CC(=O)O

Canonical SMILES

CC(C)C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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